REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[C:15]3[N:16]=[CH:17][CH:18]=[CH:19][C:14]=3[C:13](=[O:20])[NH:12][N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[N:29]1[CH:34]=[CH:33][C:32]([CH2:35]Cl)=[CH:31][CH:30]=1>O1CCCC1>[N:29]1[CH:34]=[CH:33][C:32]([CH2:35][N:12]2[C:13](=[O:20])[C:14]3[CH:19]=[CH:18][CH:17]=[N:16][C:15]=3[C:10]([C:6]3[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)=[N:11]2)=[CH:31][CH:30]=1 |f:1.2.3,4.5|
|
Name
|
8-(3-nitrophenyl)-pyrido[2,3-d]pyridazin-5-one
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)C1=NNC(C2=C1N=CC=C2)=O
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed under an inert atmosphere for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned in methanol/ethyl acetate (1:1)
|
Type
|
CUSTOM
|
Details
|
chromatographed in 100% hexane
|
Type
|
CUSTOM
|
Details
|
The remaining solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CN1N=C(C2=C(C1=O)C=CC=N2)C2=CC(=CC=C2)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |